molecular formula C17H16INO B3911464 (E)-3-(4-iodoanilino)-1-(4-methylphenyl)but-2-en-1-one

(E)-3-(4-iodoanilino)-1-(4-methylphenyl)but-2-en-1-one

Cat. No.: B3911464
M. Wt: 377.22 g/mol
InChI Key: QNRVKGKDQKIULB-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-iodoanilino)-1-(4-methylphenyl)but-2-en-1-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-iodoanilino)-1-(4-methylphenyl)but-2-en-1-one typically involves the following steps:

    Formation of the enone backbone: This can be achieved through an aldol condensation reaction between 4-methylbenzaldehyde and acetone, followed by dehydration to form the enone.

    Introduction of the iodoaniline group: The enone can then undergo a nucleophilic addition reaction with 4-iodoaniline under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-iodoanilino)-1-(4-methylphenyl)but-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The enone group can be oxidized to form diketones or carboxylic acids.

    Reduction: The double bond in the enone can be reduced to form saturated ketones or alcohols.

    Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of saturated ketones or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving enones or aniline derivatives.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (E)-3-(4-iodoanilino)-1-(4-methylphenyl)but-2-en-1-one would depend on its specific application. For example, in a biological context, it may interact with enzymes or receptors, modulating their activity. The enone group can act as an electrophile, reacting with nucleophilic sites in proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-bromoanilino)-1-(4-methylphenyl)but-2-en-1-one: Similar structure but with a bromo group instead of an iodo group.

    (E)-3-(4-chloroanilino)-1-(4-methylphenyl)but-2-en-1-one: Similar structure but with a chloro group instead of an iodo group.

    (E)-3-(4-fluoroanilino)-1-(4-methylphenyl)but-2-en-1-one: Similar structure but with a fluoro group instead of an iodo group.

Uniqueness

The presence of the iodo group in (E)-3-(4-iodoanilino)-1-(4-methylphenyl)but-2-en-1-one can impart unique reactivity and properties compared to its bromo, chloro, and fluoro analogs. The larger size and higher polarizability of the iodo group can influence the compound’s interactions and reactivity in chemical and biological systems.

Properties

IUPAC Name

(E)-3-(4-iodoanilino)-1-(4-methylphenyl)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16INO/c1-12-3-5-14(6-4-12)17(20)11-13(2)19-16-9-7-15(18)8-10-16/h3-11,19H,1-2H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRVKGKDQKIULB-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=C(C)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C(\C)/NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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